Biochemical Potency of Active Metabolite vs. Directly Administered KDM5 Inhibitors
KDM5-C70 functions as a prodrug of KDM5-C49, which exhibits potent, sub-nanomolar to low nanomolar binding affinity (Ki) and functional inhibition (IC₅₀) across the KDM5 family. In head-to-head biochemical assays, the active metabolite KDM5-C49 demonstrates Ki values of 2 nM (KDM5A), 1 nM (KDM5B), 6.1 nM (KDM5C), and 3.4 nM (KDM5D) [1]. Under identical αKG-competitive FDH assay conditions (1 mM αKG), KDM5-C49 yields IC₅₀ values of 1.1 μM (KDM5A), 0.8 μM (KDM5B), 3.2 μM (KDM5C), and 2.7 μM (KDM5D) [1]. In the more sensitive alphaLISA format (25 μM αKG), IC₅₀ values are 25 nM (KDM5A), 30 nM (KDM5B), and 59 nM (KDM5C) [1]. By comparison, the structurally distinct KDM5 inhibitor KDOAM-25 exhibits IC₅₀ values of 71 nM (KDM5A), 19 nM (KDM5B), 69 nM (KDM5C), and 69 nM (KDM5D) , while the first-generation probe PBIT shows markedly weaker inhibition with IC₅₀ values of approximately 6 μM (JARID1A), 3 μM (JARID1B), and 4.9 μM (JARID1C) [2].
| Evidence Dimension | Biochemical inhibition potency (Ki/IC₅₀) |
|---|---|
| Target Compound Data | KDM5-C49 (active metabolite): Ki = 2/1/6.1/3.4 nM (A/B/C/D); alphaLISA IC₅₀ = 25/30/59 nM (A/B/C) |
| Comparator Or Baseline | KDOAM-25: IC₅₀ = 71/19/69/69 nM (A/B/C/D); PBIT: IC₅₀ ≈ 6/3/4.9 μM (A/B/C) |
| Quantified Difference | KDM5-C49 Ki is 2- to 71-fold lower (more potent) than KDOAM-25 IC₅₀ across isoforms; >1,000-fold more potent than PBIT |
| Conditions | FDH assay (1 mM αKG) and alphaLISA (25 μM αKG) for KDM5-C49; reported IC₅₀ conditions for comparators vary |
Why This Matters
The active species generated from KDM5-C70 achieves superior target binding affinity compared to direct-inhibitor comparators, enabling effective target engagement at lower intracellular concentrations.
- [1] Cenmed Enterprises / Sigma-Aldrich. KDM5-C70 (KDOAM-21) Biochemical Characterization Data. View Source
- [2] Anjiechem. PBIT Product Information. View Source
